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6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Catalog No.
S12275135
CAS No.
M.F
C11H17N5
M. Wt
219.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[...

Product Name

6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)hydrazine

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

InChI

InChI=1S/C11H17N5/c1-6(2)8-5-9(14-12)13-11-10(8)7(3)15-16(11)4/h5-6H,12H2,1-4H3,(H,13,14)

InChI Key

VNFPJCIMEBFXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)NN)C(C)C)C

6-Hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a complex heterocyclic compound characterized by its unique pyrazolo[3,4-b]pyridine structure. This compound features a hydrazine functional group at the 6-position, an isopropyl group at the 4-position, and two methyl groups at the 1 and 3 positions of the pyrazole ring. The presence of these substituents contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and drug development.

. Initially, the precursor compounds undergo cyclization reactions to form the pyrazolo[3,4-b]pyridine framework. For example, starting from 1,3-dimethyl-1H-pyrazol-5-amine and ethyl isobutyrylacetate under acidic conditions leads to the desired bicyclic structure. Subsequent functionalization reactions can introduce the hydrazinyl group through nucleophilic substitution or condensation reactions with hydrazine derivatives, enhancing the compound's biological activity and potential therapeutic applications .

Research indicates that 6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine exhibits significant biological activity. It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth. Studies have shown that derivatives of pyrazolo[3,4-b]pyridines can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The compound's mechanism of action may involve inhibition of cyclin-dependent kinases or other molecular targets relevant to cancer progression .

The synthesis of 6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods:

  • Cyclization Reactions: Utilizing 1,3-dimethyl-1H-pyrazol-5-amine as a starting material, various cyclization strategies can be employed to form the pyrazolo[3,4-b]pyridine core.
  • Functionalization: The introduction of hydrazinyl groups can be performed via nucleophilic substitution reactions with hydrazine derivatives.
  • One-Pot Reactions: Some synthetic routes allow for one-pot procedures that streamline the process by combining multiple steps into a single reaction vessel, improving efficiency and yield.

These methods highlight the versatility in synthesizing this compound and its analogs .

6-Hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new anticancer drugs.
  • Pharmaceutical Development: Investigated for its role in targeting specific enzymes or pathways involved in disease mechanisms.
  • Biological Research: Used in studies exploring the mechanisms of action of pyrazolo[3,4-b]pyridines in cellular processes.

Its unique structure allows for modifications that can enhance efficacy and selectivity against various biological targets.

Interaction studies involving 6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine have focused on its binding affinity to specific proteins involved in cell cycle regulation and apoptosis. Molecular docking studies suggest that this compound fits well into active sites of target proteins such as cyclin-dependent kinases. These interactions may lead to significant alterations in cell cycle progression and induction of programmed cell death in cancer cells. Further studies are needed to fully elucidate these interactions and their implications for therapeutic efficacy .

Several compounds share structural similarities with 6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Features
6-Hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridineContains hydrazine; potential anticancer activity
5-Methyl-1H-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridineLacks hydrazine; primarily studied for neuroprotective effects
4-Isopropyl-1H-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridineSimilar isopropyl substitution; different biological profile
6-Amino-1H-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridineAmino group instead of hydrazine; explored for anti-inflammatory properties

These compounds illustrate variations in substituents that can significantly influence their biological activities and therapeutic potential. The unique combination of functional groups in 6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine sets it apart as a promising candidate for further research and development in medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

219.14839556 g/mol

Monoisotopic Mass

219.14839556 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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